molecular formula C7H5BrO2 B1611144 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one CAS No. 3172-00-7

5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one

Cat. No.: B1611144
CAS No.: 3172-00-7
M. Wt: 201.02 g/mol
InChI Key: DAHLUZDNJJOKGS-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Bromination Studies : Bromination of certain derivatives of cyclohepta pyrrol-6 (1H)-one, which closely resembles the structure of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one, has been studied, demonstrating the formation of various bromo-derivatives through different bromination processes and subsequent reactions (Sato, 1963).

  • Ring Expansion Studies : Research on 1-bromo-2,3,4,5-tetraethylalumole has shown ring expansion capabilities to form 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which implies potential for structural transformations in related brominated compounds like this compound (Agou et al., 2015).

  • Reactivity with Amines : The reactivity of 5-bromocyclohepta[b]furan-4-one, which shares a structural similarity with the compound of interest, has been examined with different amines, revealing unique cine-substitution reactions (Crabbé & Deprés, 1980).

Synthesis of Analogues and Derivatives

  • Synthesis of Analogues : Efforts have been made in synthesizing structural analogues of related compounds, like the preparation of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one and its bromo-compounds, which are closely related to the compound (Carpenter et al., 1979).

  • Building Blocks in Asymmetric Synthesis : The use of 5H-alkyl-2-phenyl-oxazol-4-ones, which can be structurally related, as building blocks in asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives, demonstrates the potential versatility of similar compounds in synthetic chemistry (Trost et al., 2004).

Structural Studies and Crystallography

  • Polymorphism Studies : Investigations into the polymorphs of structurally related compounds, like 5-nitrotropolone, reveal insights into the crystal structures and molecular interactions, which can be informative for similar compounds (Lyczko & Lyczko, 2014).

Future Directions

The future directions for the research and application of 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one are not explicitly mentioned in the retrieved sources. However, given its involvement in various chemical reactions, it could potentially be explored further in the field of organic synthesis .

Properties

IUPAC Name

5-bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHLUZDNJJOKGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498452
Record name 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3172-00-7
Record name 5-Bromo-2-hydroxycyclohepta-2,4,6-trien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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